An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4)
An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4)
Introduction
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a halogenated and acetylated phenol, offer multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.
| Property | Value | Source |
| CAS Number | 160753-84-4 | |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature |
Synthesis Protocol: A Two-Step Approach
The synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be efficiently achieved through a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This process involves a regioselective bromination followed by a Fries rearrangement to introduce the acetyl group.
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
The initial step involves the selective bromination of Methyl 4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. To achieve mono-bromination at the 3-position, careful control of reaction conditions is crucial to minimize the formation of the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.[1]
Reaction:
A conceptual representation of the bromination reaction.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.
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Bromination: While stirring the solution at room temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Purification: Collect the solid by filtration, wash with water to remove acetic acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate.
Step 2: Fries Rearrangement to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2] In this step, the hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate is first acetylated, and then the resulting ester undergoes an intramolecular acylation.
Reaction Workflow:
Synthetic pathway to the target compound.
Experimental Protocol:
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Acetylation:
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Suspend Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane.
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Add a base, for example, pyridine or triethylamine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0°C.
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Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.
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Perform an aqueous workup to remove the base and excess acetic anhydride, and then dry and concentrate the organic phase to obtain Methyl 3-bromo-4-acetoxybenzoate.
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Fries Rearrangement:
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Caution: This reaction should be carried out under anhydrous conditions.
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To a stirred suspension of aluminum chloride (AlCl₃, 2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the Methyl 3-bromo-4-acetoxybenzoate (1 equivalent).
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Heat the reaction mixture to a temperature typically ranging from 120-160°C. The optimal temperature should be determined empirically.
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Monitor the reaction by TLC. The rearrangement is often slow, requiring several hours.
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Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
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Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Applications in Drug Discovery and Medicinal Chemistry
Substituted hydroxyacetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] Methyl 3-acetyl-5-bromo-4-hydroxybenzoate serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom, the acetyl group, and the phenolic hydroxyl group provides three distinct points for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential therapeutic areas where derivatives of this compound could be explored include:
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Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are known to possess antimicrobial properties. The lipophilicity introduced by the bromo and acetyl groups may enhance cell membrane permeability.
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Anti-inflammatory Agents: The hydroxyacetophenone scaffold is present in some natural and synthetic compounds with anti-inflammatory activity.
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Anticancer Agents: The ability to generate a diverse range of derivatives makes this compound an attractive starting point for the synthesis of novel anticancer agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-acetyl-5-bromo-4-hydroxybenzoate and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
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Hazard Statements (for the final product):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. The synthetic route described in this guide, involving a regioselective bromination and a subsequent Fries rearrangement, provides a reliable method for its preparation. The multiple functional groups on the aromatic ring offer a platform for the development of novel compounds with a wide range of potential therapeutic applications. As with all chemical syntheses, adherence to strict safety protocols is paramount.
References
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
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PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]
-
ResearchGate. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]
-
PubChem. Methyl 3-acetyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
SpectraBase. 3-Bromo-5-hydroxy-4-phenylbenzoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. METHYL 3-ACETYL-5-BROMO-4-HYDROXYBENZOATE | 160753-84-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
